molecular formula C10H16N4 B1453602 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine CAS No. 1329748-51-7

1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Cat. No.: B1453602
CAS No.: 1329748-51-7
M. Wt: 192.26 g/mol
InChI Key: UXJXGDDZKLKKEW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(2-Methylpyrimidin-4-yl)piperidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine protein kinases, which are crucial in cell signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is vital for cell proliferation and survival . By modulating this pathway, this compound can alter gene expression and metabolic activities within the cell, leading to changes in cellular behavior.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in a cascade of molecular events that ultimately affect cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways. At higher doses, it can cause toxic or adverse effects. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, it can influence the activity of enzymes involved in the PI3K signaling pathway, affecting metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate metabolic pathways and its significance in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . Understanding the transport mechanisms of this compound is essential for determining its bioavailability and effectiveness in different tissues.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding how this compound exerts its effects at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine typically involves the reaction of 2-methylpyrimidine with piperidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyrimidin-4-yl)piperidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound .

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a pyrimidine ring and a piperidine moiety makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-(2-methylpyrimidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-8-12-5-2-10(13-8)14-6-3-9(11)4-7-14/h2,5,9H,3-4,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJXGDDZKLKKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.